molecular formula C30H41N3 B15081770 [(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile

[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile

Cat. No.: B15081770
M. Wt: 443.7 g/mol
InChI Key: OUMFYYPURRVXHH-SGWCAAJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile is a complex organic compound with the molecular formula C30H41N3 It is known for its unique structure, which includes a quinoline ring system and a long hexadecyl chain

Preparation Methods

The synthesis of [(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile typically involves the condensation of a quinoline derivative with a malononitrile compound. The reaction conditions often require a base catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, resulting in various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The long hexadecyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a long alkyl chain and a quinoline ring, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C30H41N3

Molecular Weight

443.7 g/mol

IUPAC Name

2-[(2E)-2-(1-hexadecylquinolin-4-ylidene)ethylidene]propanedinitrile

InChI

InChI=1S/C30H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-33-24-22-28(21-20-27(25-31)26-32)29-18-15-16-19-30(29)33/h15-16,18-22,24H,2-14,17,23H2,1H3/b28-21+

InChI Key

OUMFYYPURRVXHH-SGWCAAJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN1C=C/C(=C\C=C(C#N)C#N)/C2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=CC(=CC=C(C#N)C#N)C2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.